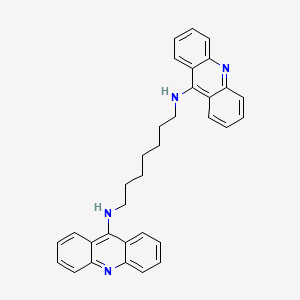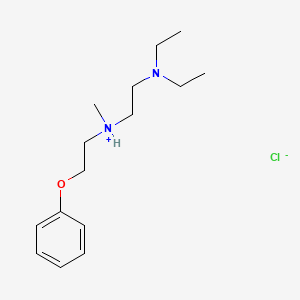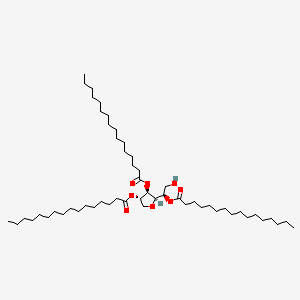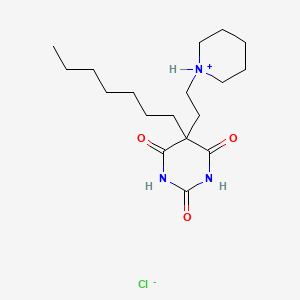
Trinitrophenylaminolauroyl-*glucocerebro side
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinitrophenylaminolauroyl-glucocerebroside is a complex glycosphingolipid derivative. This compound is characterized by the presence of a trinitrophenyl group, an aminolauroyl chain, and a glucocerebroside backbone. Glucocerebrosides are essential components of cell membranes and play a crucial role in various biological processes, including cell signaling and membrane stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trinitrophenylaminolauroyl-glucocerebroside involves multiple steps. The process typically begins with the preparation of glucocerebroside from natural sources such as human placental tissue . The glucocerebroside is then subjected to a series of chemical reactions to introduce the trinitrophenyl and aminolauroyl groups.
Preparation of Glucocerebroside: Glucocerebroside is isolated and purified from human placental tissue using techniques such as chromatography.
Introduction of Aminolauroyl Group: The aminolauroyl group is introduced through an amide bond formation reaction. This involves reacting glucocerebroside with lauroyl chloride in the presence of a base such as triethylamine.
Introduction of Trinitrophenyl Group: The trinitrophenyl group is introduced through a nitration reaction. This involves reacting the aminolauroyl-glucocerebroside with trinitrobenzene in the presence of a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of trinitrophenylaminolauroyl-glucocerebroside follows similar synthetic routes but on a larger scale. The process involves the use of large-scale chromatography for purification and automated reactors for the chemical reactions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Trinitrophenylaminolauroyl-glucocerebroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glucocerebrosides with different functional groups.
科学的研究の応用
Trinitrophenylaminolauroyl-glucocerebroside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and reactions.
Biology: Investigated for its role in cell membrane stability and signaling pathways.
Industry: Used in the development of biochemical assays and as a standard in analytical techniques.
類似化合物との比較
Similar Compounds
Glucocerebroside: The parent compound, essential for cell membrane structure and function.
Galactocerebroside: Similar structure but with a galactose moiety instead of glucose, primarily found in the nervous system.
Lactosylceramide: A more complex glycosphingolipid with additional sugar residues, involved in cell signaling.
Uniqueness
Trinitrophenylaminolauroyl-glucocerebroside is unique due to the presence of the trinitrophenyl and aminolauroyl groups, which impart distinct chemical properties and biological activities. These modifications enhance its stability and interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C42H71N5O14 |
|---|---|
分子量 |
870.0 g/mol |
IUPAC名 |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(3,4,5-trinitroanilino)dodecanamide |
InChI |
InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-31-27-33(45(54)55)38(47(58)59)34(28-31)46(56)57/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+/t32-,35+,36+,39+,40-,41+,42+/m0/s1 |
InChIキー |
RLTHZYLHHOPECX-QTEFMMDCSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC(=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
